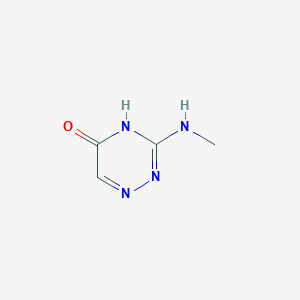

3-(methylamino)-1,2,4-triazin-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

6520-40-7 |

|---|---|

Molecular Formula |

C4H6N4O |

Molecular Weight |

126.12 g/mol |

IUPAC Name |

3-(methylamino)-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C4H6N4O/c1-5-4-7-3(9)2-6-8-4/h2H,1H3,(H2,5,7,8,9) |

InChI Key |

ZGGDNKAFGDTQKL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=CC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methylamino 1,2,4 Triazin 5 4h One and Its Derivatives

De Novo Synthesis of the 1,2,4-Triazin-5(4H)-one Ring System

The foundational step in synthesizing the target compound and its derivatives is the formation of the 1,2,4-triazin-5(4H)-one heterocyclic core. This is typically achieved through cyclocondensation reactions where acyclic precursors are joined to form the six-membered ring.

Cyclocondensation reactions are the cornerstone of 1,2,4-triazinone synthesis, involving the reaction of two or more molecules to form the heterocyclic ring with the elimination of a small molecule, such as water or ammonia. A variety of starting materials can be employed, leading to diverse substitution patterns on the triazine core.

One common and effective method involves the reaction of α-keto acids or their esters with thiocarbohydrazide (B147625) or related compounds. For instance, the reaction of an α-ketocarboxylic acid amide with thiocarbohydrazide in a polar solvent can yield the corresponding 3-mercapto-1,2,4-triazin-5-one. google.com Similarly, the condensation of (E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acid with thiosemicarbazide (B42300) is another route to substituted 3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org

Another versatile approach is the (3+3) annulation, where a three-atom component reacts with another three-atom fragment to build the six-membered ring. An example is the reaction of in-situ generated nitrile imines with α-amino esters, which provides a pathway to trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov The cyclocondensation of C-glycosyl formamidrazones with α-keto-carboxylic esters has also been successfully used to prepare C-glycosyl 1,2,4-triazin-5(4H)-ones. mdpi.comnih.gov

A summary of selected cyclocondensation strategies is presented below.

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| α-Keto-N-acylsulfonamides | Hydrazine (B178648) salts | 3,6-Disubstituted-1,2,4-triazines | organic-chemistry.org |

| Nitrilimines | α-Amino esters | 1,2,4-Triazin-6-ones | researchgate.net |

| α-Ketocarboxylic acid amide | Thiocarbohydrazide | 3-Mercapto-1,2,4-triazin-5-one | google.com |

| C-Glycosyl formamidrazones | α-Keto-carboxylic esters | C-Glycosyl 1,2,4-triazin-5(4H)-ones | nih.gov |

To directly synthesize the triazinone ring bearing an amino group at the C3 position, specific precursors are required. These methods build the desired functionality into the ring during the cyclization step.

A notable approach is the solid-phase synthesis utilizing polymer-bound isothiourea, which reacts with 2,3-diaza-3-pentenedioic anhydride (B1165640) to form 3-amino-1,2,4-triazin-5(4H)-ones in high purity and good yields. researchgate.net Another strategy involves the dehydrative cyclocondensation of amidrazone-like moieties with α-oxoesters, which can yield 3-arylamino-5-hydroxy-1,2,4-triazines. researchgate.net

Often, a 3-thioxo or 3-mercapto-1,2,4-triazin-5-one is synthesized first, as this functionality serves as a versatile precursor for the 3-amino group. The synthesis of 4-amino-3-thioxo-1,2,4-triazin-5-ones, for example, can be achieved through the condensation of α-keto acids with thiocarbohydrazide. scirp.orgresearchgate.net For example, reacting pyruvic acid with thiocarbohydrazide is a known route to 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net These 3-thioxo or 3-mercapto compounds are key intermediates for introducing the desired methylamino group, as detailed in the following section.

Introduction of the Methylamino Moiety at the C3 Position

Once the 1,2,4-triazin-5(4H)-one ring is formed, the next critical step is the introduction of the methylamino group at the C3 position. This is typically accomplished by transforming a suitable leaving group already present at that position.

Direct amination, which involves the substitution of a hydrogen atom at the C3 position with a methylamino group, is generally not a favored synthetic route for this class of compounds. Such reactions often lack regioselectivity and require harsh conditions or specialized reagents that are incompatible with other functional groups on the triazine ring. The more common and reliable methods involve the displacement of a pre-existing substituent.

The most prevalent and efficient method for introducing the methylamino group at the C3 position is through nucleophilic substitution of a leaving group. Halogen, thio (thiol), or alkylthio (methylmercapto) groups are excellent leaving groups for this purpose.

The C3-thio or C3-alkylthio group is a particularly useful handle. Research has shown that 3-thioxo-1,2,4-triazin-5-ones can undergo nucleophilic displacement of the sulfur-containing group. researchgate.net For example, 3-methylmercapto-1,2,4-triazines readily react with various amines, including methylamine (B109427), to afford the corresponding 3-N-substituted-amino-triazines. researchgate.net This reaction provides a direct and high-yielding route to the target 3-(methylamino)-1,2,4-triazin-5(4H)-one from its 3-methylmercapto precursor. The thione form (C=S) of the heterocycle is often in tautomeric equilibrium with the thiol form (C-SH), and the latter can be alkylated (e.g., with methyl iodide) to form the more reactive S-methyl leaving group. scribd.com

The general scheme for this transformation is as follows:

Step 1 (Optional): Alkylation of a 3-thioxo-1,2,4-triazin-5(4H)-one to form a 3-(methylthio)-1,2,4-triazin-5(4H)-one.

Step 2: Nucleophilic substitution reaction with methylamine (CH₃NH₂) to displace the methylthio group and form the this compound.

This two-step sequence is a reliable and widely applicable method for accessing 3-amino and 3-(substituted amino) derivatives of the 1,2,4-triazin-5(4H)-one scaffold.

Derivatization and Functionalization of the 1,2,4-Triazin-5(4H)-one Scaffold

Beyond the synthesis of the core structure, the 1,2,4-triazin-5(4H)-one scaffold can be further modified at various positions to create a library of derivatives. These modifications can be made to the nitrogen atoms of the ring or to other substituents.

For example, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be derivatized at the 4-amino group through condensation with aldehydes to form the corresponding Schiff bases (anils). researchgate.net The same precursor can be alkylated at the C3-sulfur atom using reagents like acrylonitrile. researchgate.net

Another strategy involves using a 3-hydrazinyl-1,2,4-triazin-5-one intermediate. The hydrazinyl group can react with a wide range of aldehydes and ketones to form various hydrazones, introducing diverse functionalities to the molecule. pensoft.net

Furthermore, the triazine ring itself can participate in cyclization reactions. The reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides leads to the formation of fused heterocyclic systems, specifically researchgate.netresearchgate.netrsc.orgtriazolo[4,3-b] researchgate.netresearchgate.netrsc.orgtriazin-7-one derivatives. nih.gov Substitution at the N2 position of the triazine ring has also been explored, particularly in the synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. acs.org

These examples highlight the chemical versatility of the 1,2,4-triazin-5(4H)-one core, which allows for extensive functionalization to generate a broad spectrum of novel compounds.

Modifications at the N4 Position of the Triazinone Ring

The N4 position of the 1,2,4-triazine (B1199460) ring is a key site for chemical modification. One advanced strategy for constructing the 1,2,4-triazine ring itself, which inherently defines the substitution at the N4 position, involves a formal [4+2] cycloaddition. This reaction occurs across the N1 and N4 atoms of a 1,2,4,5-tetrazine (B1199680) precursor with enamines. nih.gov The process, promoted by the Lewis acid ZnCl₂, is followed by the loss of a nitrile via a retro [4+2] cycloaddition and subsequent aromatization to yield the 1,2,4-triazine product. nih.gov This method offers a regioselective route to 1,2,4-triazines, overcoming challenges associated with conventional annulation approaches that may yield mixtures of regioisomers when using unsymmetrical α-dicarbonyl compounds. nih.gov

Additionally, the amino group at the N4 position of compounds like 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives serves as a versatile handle for further reactions. For instance, it can react with various reagents to build new fused ring systems, demonstrating its importance as a reactive site for creating more complex molecular architectures. researchgate.net

Substitutions at the C6 Position of the Triazinone Ring

The C6 position of the triazine ring is another critical site for derivatization. A notable method for introducing a phosphorus-containing group at this position is the SNAr–Arbuzov reaction. This reaction has been successfully applied to 2,6-bistriazolylpurines, where the C6-position is more reactive towards substitution than other sites on the purine (B94841) ring. beilstein-journals.org In this transformation, a 1,2,3-triazole acts as a leaving group, facilitating the C-N to C-P bond transformation and yielding C6-phosphonated derivatives. The regioselectivity of this substitution at the C6 position has been unambiguously confirmed through X-ray analysis of the resulting products. beilstein-journals.org While demonstrated on a purine system, this methodology highlights a viable strategy for functionalizing the C6 position in related heterocyclic systems like 1,2,4-triazines.

Introduction of Fused Polycyclic Systems Containing the 1,2,4-Triazine Moiety

Fusing additional rings to the 1,2,4-triazine core generates complex polyheterocyclic systems. These strategies typically involve using a bifunctional triazine precursor that can undergo cyclization reactions with appropriate reagents.

The synthesis of triazino[3,4-b] nih.govresearchgate.netnih.govthiadiazines often starts from 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives. researchgate.net A common method involves the reaction of the starting triazine with phenacyl halides. This reaction can proceed through two pathways depending on the conditions. In one pathway, an initial S-alkylation occurs, forming an S-phenacyl derivative. This intermediate can then undergo intramolecular cyclization to yield the fused 7H- nih.govnih.govnih.govtriazino[3,4-b] nih.govresearchgate.netnih.govthiadiazine system. researchgate.netbiointerfaceresearch.com Alternatively, direct condensation of 4-amino-3-mercapto-1,2,4-triazoles with α-bromoacetyl derivatives in refluxing ethanol (B145695) can also lead to the formation of related triazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazine hybrids. nih.gov

A specific example involves the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides. Under different conditions, this reaction can yield either the S-phenacyl intermediate or directly the cyclized 3-methyl-7-aryl-7H- nih.govnih.govnih.govtriazino[3,4-b] nih.govresearchgate.netnih.govthiadiazin-4(8H)-one. researchgate.net

The construction of pyrimido-fused triazine systems is a key strategy for creating complex polyheterocyclic compounds. One approach begins with a pre-existing triazino-indole system, such as 3-amino- nih.govnih.govnih.govtriazino[5,6-b]indole. nih.govnih.gov This starting material can be elaborated into a more complex intermediate, which is then used to build the fused pyrimidine (B1678525) ring. For example, 1-Amino nih.govnih.govnih.govtriazino[3′,4′:3,4]- nih.govnih.govnih.govtriazino[5,6-b]indole-2-carbonitrile can be prepared and subsequently cyclized to form a pyrimido[4″,5″:5′,6′] nih.govnih.govnih.govtriazino-[3′,4′:3,4] nih.govnih.govnih.govtriazino[5,6-b]indole derivative. nih.govnih.gov

Another synthetic route involves the reaction of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with 5-amino-6-methylpyrimidine-4-thiol. The resulting intermediate undergoes treatment with POCl₃, followed by nucleophilic substitution of the newly introduced chlorine atom with secondary amines, to produce 3,8-disubstituted-5H-pyrimido[5',4':5,6] nih.govnih.govthiazino[3,2-e] nih.govnih.govnih.govtriazine ring systems. tandfonline.com

| Starting Material | Reagents | Product | Reference |

| 3-Amino- nih.govnih.govnih.govtriazino[5,6-b]indole | 1. Diazotization, 2. Malononitrile | 1-Amino nih.govnih.govnih.govtriazino[3′,4′:3,4]- nih.govnih.govnih.govtriazino[5,6-b]indole-2-carbonitrile | nih.gov, nih.gov |

| 1-Amino[...]indole-2-carbonitrile | Cyclization | Fused pyrimido[4″,5″:5′,6′] nih.govnih.govnih.govtriazino[...]indole derivative | nih.gov, nih.gov |

| 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | 1. 5-Amino-6-methylpyrimidine-4-thiol, 2. POCl₃, 3. Secondary amines | 3,8-Disubstituted-5H-pyrimido[5',4':5,6] nih.govnih.govthiazino[3,2-e] nih.govnih.govnih.govtriazine | tandfonline.com |

The fusion of imidazole (B134444) or pyrazole (B372694) rings onto a 1,2,4-triazine core can be achieved through several synthetic pathways. A general method for synthesizing azolo[5,1-c]-1,2,4-triazine ring systems involves the sequential formation of the triazine ring from regioselectively formed azophosphoranes derived from hydrazonyl chlorides, followed by an intermolecular Wittig reaction. researchgate.net

More specifically, imidazo[2,1-c] nih.govnih.govnih.govtriazinone derivatives can be prepared from the reaction of a 2-hydrazinyl-imidazolone precursor with hydrazonoyl halides. nih.gov Similarly, the reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org When this reaction is applied to imidazo[4,5-e]-1,2,4-triazine-3-thiones, it yields functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines. beilstein-journals.org

Pyrazolo-fused systems, such as pyrazolo[5,1-c]-1,2,4-triazines, can be synthesized by the intramolecular cyclization of hydrazone intermediates. These intermediates are formed from the reaction of a suitable β-ketonitrile, like 3-(4-(2-phenyldiazenyl)-2-oxo-2H-chromen-3-yl)-3-oxopropanenitrile, with heterocyclic diazonium salts derived from aminopyrazoles. The cyclization is typically achieved by refluxing in pyridine (B92270). researchgate.net

| Fused System | Precursor(s) | Key Reaction Step | Reference |

| Imidazo[2,1-c] nih.govnih.govnih.govtriazinone | 2-Hydrazinyl-imidazolone, Hydrazonoyl halides | Cyclocondensation | nih.gov |

| Imidazo[4,5-e]thiazolo[3,2-b]triazine | Imidazo[4,5-e]-1,2,4-triazine-3-thione, DMAD | Condensation/Cyclization | beilstein-journals.org |

| Pyrazolo[5,1-c]-1,2,4-triazine | β-Ketonitrile, Pyrazole diazonium salt | Hydrazone formation followed by intramolecular cyclization | researchgate.net |

| Azolo[5,1-c]-1,2,4-triazine | Hydrazonyl chlorides, Carboxylic acid chlorides | Azophosphorane formation followed by intermolecular Wittig reaction | researchgate.net |

Advanced Synthetic Techniques

Modern synthetic chemistry employs various advanced techniques to improve the efficiency, yield, and diversity of synthesized compounds. For the preparation of 1,3,5-triazine (B166579) derivatives, which are structurally related to 1,2,4-triazines, a novel one-pot, three-component synthesis under controlled microwave irradiation has been developed. arkat-usa.org This method offers significant advantages over traditional approaches, such as shorter reaction times and higher yields. arkat-usa.org Microwave technology has also been applied to broaden the scope of 1,2,4-triazine synthesis. ijpsr.info These advanced techniques represent powerful tools for the efficient construction of diverse libraries of triazine derivatives for various applications.

Solid-Phase Synthesis of 3-Amino-1,2,4-triazin-5(4H)-ones

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of heterocyclic compounds, offering advantages such as ease of purification and the potential for automation. A notable development in this area is the first reported solid-phase synthesis of 3-amino-1,2,4-triazin-5(4H)-ones. This methodology provides a versatile route to a variety of substituted triazinones.

The general approach involves the use of a polymer-bound isothiourea which reacts with 2,3-diaza-3-pentenedioic anhydride to form the desired 3-amino-1,2,4-triazin-5(4H)-one core structure. This method allows for the generation of these compounds in good yields and high purity. The solid-phase approach facilitates the purification process as excess reagents and byproducts can be easily washed away from the resin-bound product.

A key aspect of this synthetic strategy is the choice of a suitable resin and linker. For instance, a novel linker strategy has been developed for the solid-phase synthesis of 2,4-diamino-1,3,5-triazines, a related class of compounds. researchgate.net This strategy involves capturing 2,4-dichloro-1,3,5-triazine (B113473) with resin-bound amines, followed by subsequent amination and cleavage from the solid support under mild acidic conditions. researchgate.net This approach has been successfully employed to prepare a library of 22 diamino-1,3,5-triazine derivatives in high purity without the need for extensive optimization of reaction conditions. researchgate.net While this specific example pertains to the 1,3,5-triazine scaffold, the principles can be adapted for the synthesis of 1,2,4-triazin-5(4H)-ones.

| Resin Type | Linker Strategy | Target Scaffold | Key Features |

| Polymer-bound isothiourea | Direct reaction | 3-Amino-1,2,4-triazin-5(4H)-ones | Good yields, high purity |

| Resin-bound amines | Capture and release | 2,4-Diamino-1,3,5-triazines | High purity, mild cleavage |

Mannich Reactions for Triazine-Bearing Compounds

The Mannich reaction is a classic three-component condensation reaction that is widely used in organic synthesis to introduce an aminomethyl group. This reaction has been effectively applied to the synthesis of various triazine-bearing compounds, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

A significant advancement in this area is the use of double Mannich reactions for the construction of novel triazine hybrids. researchgate.net In one study, a library of ten new triazine derivatives was synthesized using a divergent double-Mannich reaction under both conventional and ultrasound irradiation conditions. researchgate.net The reaction involves the aminoalkylation of a suitable triazine precursor. researchgate.net

The general mechanism of the Mannich reaction involves the formation of an iminium ion from an amine and an aldehyde. This electrophilic iminium ion then reacts with a carbon nucleophile, such as the enol form of a carbonyl compound. In the context of triazine chemistry, a triazine derivative with an active hydrogen can act as the nucleophile.

A study on the sonosynthesis of new functionalized optically active triazines via a double Mannich reaction demonstrated the versatility of this approach. researchgate.net The synthesized compounds were characterized by various spectral techniques, confirming the successful construction of the desired triazine hybrids. researchgate.netresearchgate.net

| Reaction Type | Reactants | Conditions | Product |

| Double Mannich Reaction | Triazine precursor, Amine, Aldehyde | Conventional heating or Ultrasound irradiation | Functionalized triazine hybrids |

This method provides an efficient pathway to novel triazine derivatives with potential applications in various fields of chemistry and biology. The use of ultrasound irradiation can also offer advantages such as shorter reaction times and improved yields. researchgate.net

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 3-(methylamino)-1,2,4-triazin-5(4H)-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide definitive evidence for its structural integrity.

In the ¹H NMR spectrum of this compound, distinct signals for the methylamino, triazine ring, and NH protons are expected. The methyl protons of the methylamino group would likely appear as a doublet in the upfield region, coupled to the adjacent NH proton. The NH proton of the methylamino group would, in turn, appear as a quartet. The triazine ring contains a single proton, which would present as a singlet, typically in the downfield region due to the electron-withdrawing nature of the surrounding nitrogen atoms. The NH proton within the triazine ring is also expected to be observed as a broad singlet.

Based on data from similar 1,2,4-triazinone structures, the following chemical shifts can be anticipated researchgate.netnist.gov:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CH₃ (methylamino) | ~2.8 - 3.2 | Doublet | ~5 Hz |

| -NH- (methylamino) | Variable, broad | Quartet | ~5 Hz |

| C6-H (triazine ring) | ~7.5 - 8.5 | Singlet | N/A |

| N4-H (triazine ring) | Variable, broad | Singlet | N/A |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, three distinct signals for the triazine ring carbons and one for the methyl carbon are expected. The carbonyl carbon (C5) would be the most deshielded, appearing at the lowest field. The carbon atom attached to the methylamino group (C3) would also be significantly downfield, followed by the C6 carbon. The methyl carbon of the methylamino group will be the most shielded, appearing at the highest field.

Analysis of related 1,2,4-triazinone derivatives suggests the following approximate chemical shifts researchgate.netnist.gov:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C5 (C=O) | ~155 - 165 |

| C3 (-NHCH₃) | ~150 - 160 |

| C6 | ~140 - 150 |

| -CH₃ (methylamino) | ~25 - 35 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methyl protons and the NH proton of the methylamino group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, the methyl proton signal would correlate with the methyl carbon signal, and the C6-H proton signal would correlate with the C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. Key expected correlations would include:

The methyl protons showing a correlation to the C3 carbon.

The C6-H proton showing correlations to the C5 and C3 carbons.

The N4-H proton potentially showing a correlation to the C5 carbon.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be characterized by absorption bands corresponding to N-H, C=O, C=N, and C-N stretching vibrations.

Based on data from analogous compounds, the following characteristic IR absorption bands are expected researchgate.netnist.gov:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (ring and amino) | 3100 - 3400 | Medium, often broad |

| C-H stretching (methyl) | 2850 - 3000 | Medium to weak |

| C=O stretching (amide) | 1650 - 1700 | Strong |

| C=N stretching (triazine ring) | 1550 - 1650 | Medium to strong |

| N-H bending | 1500 - 1600 | Medium |

| C-N stretching | 1200 - 1350 | Medium |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula: C₄H₆N₄O), the molecular weight is approximately 126.12 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 126.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Plausible fragmentation pathways could include:

Loss of the methylamino group (-NHCH₃).

Loss of carbon monoxide (CO) from the carbonyl group.

Cleavage of the triazine ring.

Analysis of similar triazinone structures supports these fragmentation patterns researchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazin-5(4H)-one core is a chromophore, and the presence of the methylamino auxochrome would influence the absorption maxima. Typically, triazinone derivatives exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions.

For this compound, absorption maxima are expected in the range of 220-300 nm, which is characteristic of similar triazine derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By quantifying the percentage of carbon (C), hydrogen (H), and nitrogen (N), a direct comparison can be made between experimentally determined values and theoretically calculated percentages based on the compound's molecular formula (C₄H₆N₄O).

While specific experimental data for this compound is not available in the provided search results, the theoretical composition can be calculated to serve as a benchmark for future experimental verification.

Calculated Elemental Composition of C₄H₆N₄O

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 37.52 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.72 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 43.76 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.49 |

| Total | | | | 128.12 | 100.00 |

This table provides the expected percentages that would confirm the successful synthesis of a pure sample of this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structures

Currently, there are no publicly available X-ray crystallographic data specifically for this compound in the searched literature. However, studies on closely related 1,2,4-triazine (B1199460) derivatives offer insights into the expected structural features. For instance, the crystal structure of 3-amino-1,2,4-triazin-5(2H)-one has been reported, which, while lacking the N-methyl group, provides a foundational understanding of the triazine ring's geometry in a crystalline state. The determination of the crystal structure for the title compound would involve diffracting X-rays from a single crystal and analyzing the resulting diffraction pattern to build a three-dimensional electron density map. From this map, the positions of individual atoms can be resolved.

A hypothetical data table for the crystallographic analysis of this compound would include the following parameters, which would be determined upon successful crystallization and analysis.

Hypothetical Crystallographic Data for C₄H₆N₄O

| Parameter | Value |

|---|---|

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

The acquisition of such data would be invaluable for a complete structural characterization of this compound.

Reactivity Profiles and Mechanistic Investigations of 1,2,4 Triazin 5 4h One Systems

Nucleophilic Reactivity of the Triazinone Ring

The 1,2,4-triazine (B1199460) nucleus is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. The most electrophilic carbon atoms in the 3-amino-1,2,4-triazin-5-one scaffold are typically the C5 and C6 positions. youtube.com Nucleophilic attack can lead to several outcomes, including addition, substitution of a leaving group (if present), or ring-opening/ring-transformation reactions.

In many 1,2,4-triazine systems, nucleophilic substitution of hydrogen (SNH) is a known pathway for functionalization. However, for 3-(methylamino)-1,2,4-triazin-5(4H)-one, the ring is relatively electron-rich compared to triazines bearing strong electron-withdrawing groups, making direct SNH reactions less common without prior activation.

More prevalent are reactions where a nucleofuge is already present on the ring. For instance, in related 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione systems, the bromine at the C6 position is readily displaced by nucleophiles like alkoxides. acs.orgnih.gov This suggests that if a suitable leaving group were installed at the C6 position of the this compound core, it would serve as a primary site for nucleophilic attack.

Reactions with strong nucleophiles, such as organolithium reagents, on electron-rich 1,2,4-triazines have been shown to result in either addition to the N(1)–C(6) bond or substitution at the C5 position, depending on the specific substituents and reaction conditions. rsc.org In some cases, reactions with nucleophiles can initiate an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, leading to a complete transformation of the triazine into a different heterocyclic system, such as a pyrazole (B372694) or pyridazine. semanticscholar.org

| Nucleophile | Reaction Type | Position of Attack | Product Type |

| Organolithium Reagents | Addition / Substitution | C5, C6 | Functionalized Triazines |

| α-Halocarbanions | ANRORC | C5 | Pyrazoles |

| Alkoxides (on 6-halo precursor) | SNAr | C6 | 6-Alkoxy-triazinones |

| Amines (on 6-halo precursor) | SNAr | C6 | 6-Amino-triazinones |

Electrophilic Reactivity and Substitution Patterns

Direct electrophilic substitution on the 1,2,4-triazin-5-one ring is generally challenging. The presence of three electronegative nitrogen atoms in the ring creates a significant electron deficiency, which deactivates the system towards attack by electrophiles. While the methylamino group at C3 is an activating, ortho-, para-directing group in traditional aromatic systems, its influence is often insufficient to overcome the strong deactivating effect of the triazine core.

Consequently, reactions like Friedel-Crafts acylation or nitration directly on the triazinone ring are not commonly reported. Electrophilic attack, when it does occur, often requires harsh conditions or targets more activated positions. For the related 1,2,4-triazine-3,5(2H,4H)-dione system, photoinduced arylation and alkylation reactions have been successfully carried out at the C6 position. rsc.org This suggests that C6 is the most feasible position for substitution, likely proceeding through a radical mechanism rather than a classic electrophilic aromatic substitution pathway.

Electrophilic halogenation of aromatic compounds is a standard transformation, but for deactivated heterocycles, it requires a Lewis acid catalyst. wikipedia.org While specific examples on this compound are not prevalent, any potential electrophilic attack would be predicted to occur at the C6 position, the only available carbon atom on the ring not directly attached to a deactivating carbonyl or electron-donating amino group.

| Electrophile/Reaction | Position of Attack | Conditions | Product Type |

| Aryl/Alkyl Radicals | C6 | Photoinduced | 6-Aryl/Alkyl-triazinediones |

| Halogens (e.g., Br₂) | C6 (Predicted) | Lewis Acid Catalyst | 6-Halo-triazinones |

Cyclization and Annulation Reactions Forming Complex Heterocycles

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions can be broadly categorized into two types: those involving the substituents and those involving the triazine ring itself as a reactant in cycloaddition processes.

Cyclizations Involving Substituents: Functional groups attached to the triazine core can participate in intramolecular or intermolecular cyclizations to form annulated products. For example, a common strategy involves introducing a reactive side chain at the C3 or N4 position. In a related system, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one reacts with phenacyl halides to first form an S-phenacyl derivative, which then undergoes intramolecular cyclization to yield a triazino[3,4-b] nih.govrsc.orgscirp.orgthiadiazine. researchgate.net This highlights a powerful method where the N4-amino group and a functionalized C3-substituent are used to construct a new fused ring.

Cycloaddition Reactions of the Triazine Ring: The electron-deficient 1,2,4-triazine ring is an excellent azadiene for inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov In these reactions, the triazine reacts with an electron-rich dienophile, such as an enamine or a strained alkyne. The initial [4+2] cycloaddition is typically followed by the extrusion of a stable molecule, most commonly dinitrogen (N₂), to yield a new heterocyclic ring, such as a pyridine (B92270) or pyrimidine (B1678525). nih.gov While substituents have a pronounced effect on reactivity, the general pathway allows for the transformation of 1,2,4-triazines into other important heterocyclic cores. For instance, 3-glycopyranosyl-1,2,4-triazines have been shown to react with bicyclononyne derivatives to afford annulated 2-glycopyranosyl pyridines. nih.gov

| Reaction Type | Reactants | Resulting Fused System |

| Intramolecular Cyclization | 4-Amino-3-mercapto-1,2,4-triazinone + α-haloketone | Triazino[3,4-b] nih.govrsc.orgscirp.orgthiadiazine |

| IEDDA Cycloaddition | 1,2,4-Triazine + Enamine | Pyridine |

| IEDDA Cycloaddition | 1,2,4-Triazine + Strained Alkyne (e.g., BCN) | Dihydropyridine, then Pyridine |

| IEDDA Cycloaddition | 1,2,4-Triazine + Ynamine | Pyrimidine |

Tautomeric Equilibria and their Impact on Reactivity

Tautomerism is a fundamental aspect of the chemistry of this compound, significantly influencing its structure, properties, and reactivity. The molecule can exist in several tautomeric forms due to proton shifts involving the ring nitrogens, the exocyclic amino group, and the oxo group.

The principal tautomeric considerations include:

Amine-Imine Tautomerism: The exocyclic NHCH₃ group can exist in the amino form or the imino form, with the proton shifting to a ring nitrogen (e.g., N2 or N4).

Keto-Enol Tautomerism: The C5-oxo group can tautomerize to a hydroxyl group, creating a 5-hydroxy-1,2,4-triazine.

Prototropic Ring Tautomerism: The proton on the ring nitrogen can reside on N2 or N4.

Computational studies performed on the closely related 3-amino-1,2,4-triazin-5-one provide significant insight. These studies concluded that among five possible isomers, the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable. nih.gov By extension, it is highly probable that the most stable tautomer of the N-methylated derivative is 3-(methylamino)-1,2,4-triazin-5(2H)-one .

This predominant tautomeric form has a profound impact on reactivity. For example, in alkylation reactions, the nucleophilicity of the different nitrogen atoms is key. The preference for the proton to reside at N2 suggests that N4 is likely the most nucleophilic ring nitrogen and a primary site for electrophilic attack, such as alkylation or acylation. Similarly, the predominance of the keto form means the compound will typically undergo reactions characteristic of ketones at the C5 position, rather than those of an enol.

| Tautomer Type | Equilibrium Forms | Predominant Form (Inferred) |

| Amine ↔ Iminodiene | 3-(Methylamino) ↔ 3-(Methylimino) | 3-(Methylamino) |

| Amide ↔ Imidate (Keto-Enol) | 5-Oxo ↔ 5-Hydroxy | 5-Oxo |

| Annular (N-H Position) | 5(2H)-one ↔ 5(4H)-one | 5(2H)-one |

Chemical Transformations of the Methylamino Substituent

The exocyclic methylamino group at the C3 position is a key site for chemical modification. Unlike a primary amino group, it cannot form Schiff bases through condensation with aldehydes and ketones. However, it retains nucleophilic character and can participate in a variety of other transformations.

N-Acylation and N-Sulfonylation: The nitrogen of the methylamino group can readily react with acylating agents (such as acid chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) in the presence of a base to form the corresponding N-acyl or N-sulfonyl derivatives. This reaction is a common method for derivatizing the amino group and modulating the compound's properties. researchgate.net

N-Alkylation: While the ring nitrogens are also potential sites for alkylation, reaction conditions can be tuned to favor alkylation on the exocyclic nitrogen. This would lead to the formation of a 3-(dimethylamino)-1,2,4-triazin-5(4H)-one derivative.

Transamination: In some heterocyclic systems, exocyclic amino groups can be displaced by other amines in a transamination reaction, although this often requires specific conditions or activation. rsc.org

The reactivity of the methylamino group allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of the molecule for various applications. A general review of the reactivity of 3-amino-1,2,4-triazines confirms their versatility as synthons, undergoing reactions with reagents like carbonitriles, carbonyls, and isothiocyanates to build more complex structures. benthamdirect.com

| Reaction Type | Reagent | Functional Group Formed |

| N-Acylation | Acid Chloride (R-COCl) | N-Methyl-N-acylamino |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Methyl-N-sulfonylamino |

| N-Alkylation | Alkyl Halide (R-X) | Dimethylamino |

| Reaction with Isothiocyanate | Isothiocyanate (R-NCS) | N-Methylthiourea derivative |

Theoretical and Computational Studies on 3 Methylamino 1,2,4 Triazin 5 4h One Analogues

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods have been widely applied to 1,2,4-triazine (B1199460) derivatives to explore their electronic characteristics and stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For a novel 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, the HOMO and LUMO energies were calculated to be -3.61 eV and -5.32 eV, respectively, with a band gap of 1.97 eV. mdpi.com Such analyses are vital for predicting the charge transfer interactions within the molecule and with its biological target.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | -3.61 | -5.32 | 1.97 |

Molecular Dynamics (MD) Simulations for Conformational Space and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes of a molecule and its interactions with a biological target over time. For 1,2,4-triazine derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes. For example, in a study of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors, MD simulations were conducted for 100 ns to assess the stability of the ligand-receptor interactions. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from these simulations, indicating the stability of the complex and the flexibility of individual residues, respectively. nih.gov A low RMSD value, such as the 0.29 nm observed for a potent derivative, suggests a stable binding conformation. nih.gov

Molecular Docking for Binding Affinity and Interaction Mechanisms with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding modes of 1,2,4-triazine analogues within the active sites of their biological targets. For instance, molecular docking studies of 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors identified key amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) involved in the interaction. rsc.orgnih.gov These studies revealed that hydrogen bonds and hydrophobic interactions play a crucial role in the stability of the inhibitor at the binding site. rsc.orgnih.gov In another study, docking of novel 1,3,5-triazine (B166579) derivatives against the estrogen receptor (PDB ID: 1XKK) showed high binding affinities, with docking scores as low as -8.5 kcal/mol, suggesting a strong potential for anticancer activity. researchtrend.net

| Derivative | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) |

| 1,2,4-triazine derivative | h-DAAO | Gly313, Arg283, Tyr224, Tyr228 | - |

| 1,3,5-triazine derivative (1j) | Estrogen Receptor (1XKK) | - | -8.5 |

| 1,2,4-triazine-3(2H)-one derivative (Pred28) | Tubulin | - | -9.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to predict their inhibitory activity against various enzymes. rsc.orgnih.gov In a study on h-DAAO inhibitors, robust CoMFA (q² = 0.613, r² = 0.966) and CoMSIA (q² = 0.669, r² = 0.985) models were established, indicating good predictability and stability. rsc.orgnih.gov These models help in understanding the relationship between structural features and inhibitory activity, thereby guiding the design of new, more potent inhibitors. rsc.orgnih.gov

Computational Prediction of Enzyme Inhibition Mechanisms

Computational methods are also employed to predict the mechanisms by which 1,2,4-triazine analogues inhibit enzymes. Through a combination of molecular docking and MD simulations, researchers can elucidate the specific interactions that lead to enzyme inhibition. For instance, studies on 1,2,4-triazine derivatives as Fyn kinase inhibitors have computationally investigated the binding interactions of the 3-amino-1,2,4-triazin-5(2H)-one scaffold, leading to the identification of a derivative with significantly increased activity. nih.gov Similarly, for 1,2,4-triazine compounds as potential h-DAAO inhibitors, computational modeling has been instrumental in discovering new derivatives and understanding their inhibitory mechanisms. nih.gov These computational approaches can greatly shorten the development cycle for new and effective enzyme inhibitors. nih.gov

Biological Activities and Pharmacological Potential of 3 Methylamino 1,2,4 Triazin 5 4h One Derivatives

Antimicrobial Activity Research

Derivatives of the 3-(methylamino)-1,2,4-triazin-5(4H)-one core have been synthesized and evaluated for their ability to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 1,2,4-triazine (B1199460) derivatives has been well-documented against a wide range of bacterial species. researchgate.net Research has shown that certain structural modifications to the triazine ring can lead to potent antibacterial agents. For instance, novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov In particular, compounds featuring a carboxylic acid moiety showed enhanced antibacterial activity. nih.gov

Furthermore, studies on 3-amino-6-(5'-nitrofuryl)-1,2,4-triazine have highlighted its excellent antibacterial properties against both Gram-positive and Gram-negative bacteria, with an activity profile comparable to tetracycline. google.az The introduction of an aminoguanidinium moiety to tetralone derivatives, which can be conceptually linked to the broader class of nitrogen-rich heterocyclic compounds like triazines, has also resulted in compounds with strong activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov These derivatives were particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 μg/mL. nih.gov

| Derivative Class | Bacterial Strains Tested | Observed Efficacy | Reference |

|---|---|---|---|

| 7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones | Gram-positive and Gram-negative bacteria | Broad-spectrum activity. Compounds with a carboxylic acid moiety showed enhanced activity. | nih.gov |

| 3-amino-6-(5'-nitrofuryl)-1,2,4-triazine | Gram-positive and Gram-negative bacteria | Excellent antibacterial properties, comparable to tetracycline. | google.az |

| Aminoguanidine-tetralone derivatives | ESKAPE pathogens, including S. aureus and E. coli | Strong activity, with MICs ranging from 0.5 to 32 μg/mL. More potent against Gram-positive bacteria. | nih.gov |

Antifungal Potency

The antifungal activity of 1,2,4-triazine derivatives has also been a subject of investigation. A notable example is the sodium salt of 3-thiolo-5-phenyl-1,2,4-triazine (I 319), which was tested against 33 pathogenic and saprophytic fungal strains. The Minimal Inhibitory Concentration (MIC) for this compound ranged from 3.1 to 25 µg/mL, demonstrating its potential as an antifungal agent. nih.gov In vivo studies on a model of subacute candidiasis in mice infected with Candida albicans further supported its antifungal efficacy. nih.gov While much of the broader research focuses on the antifungal properties of 1,2,4-triazole (B32235) derivatives, the findings for 1,2,4-triazine compounds indicate a promising area for further development. mdpi.comekb.egnih.govresearchgate.net

Antiviral Investigations

Research into the antiviral properties of 1,2,4-triazine derivatives has shown that specific structural features can confer significant activity against certain viruses. For instance, a series of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones were synthesized and evaluated for their antiviral action against the vaccinia virus. researchgate.net The results of these studies indicated that these compounds possess antiviral properties. researchgate.net Additionally, other studies have reported on the antiviral activities of various 2,4,6-trisubstituted 1,3,5-triazines, suggesting that the triazine core is a viable scaffold for the development of antiviral agents. nih.gov

Antiproliferative and Anticancer Research

The potential of this compound derivatives as anticancer agents has been explored through in vitro cytotoxicity studies against various cancer cell lines and investigations into their molecular mechanisms of action.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7)

A number of studies have demonstrated the cytotoxic effects of 1,2,4-triazine derivatives against human cancer cell lines. For example, a series of triazene (B1217601) derivatives were synthesized and showed potent in vitro cytotoxic activity against a panel of eight cancer cell lines, including the liver cancer cell line HepG2, the colon cancer cell line HCT-116, and the breast cancer cell line MCF-7. nih.gov One of the most effective compounds, 1,3-bis(2-ethoxyphenyl)triazene, exhibited IC50 values ranging from 0.560 to 3.33 μM across the tested cancer cell lines. nih.gov Other research has also highlighted the potential of pyrimidine (B1678525) derivatives, which share a heterocyclic nitrogen structure with triazines, against these same cell lines. ekb.eg

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1,3-bis(2-ethoxyphenyl)triazene C | HepG2 (Liver Cancer) | 0.560 - 3.33 | nih.gov |

| HCT-116 (Colon Cancer) | 0.560 - 3.33 | ||

| MCF-7 (Breast Cancer) | 0.560 - 3.33 | ||

| 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene E | HepG2 (Liver Cancer) | 3 - 15.54 | nih.gov |

| HCT-116 (Colon Cancer) | 3 - 15.54 | ||

| MCF-7 (Breast Cancer) | 3 - 15.54 |

Exploration of Molecular Targets and Pathways (e.g., mTOR/PI3K Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov This pathway has emerged as a key target for anticancer drug development. nih.gov Notably, triazine derivatives have been identified as inhibitors of this pathway. google.com Some s-triazine derivatives have been shown to act as dual inhibitors of PI3K and mTOR, which can be more effective and reduce the likelihood of drug resistance. nih.gov For example, a substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative demonstrated potent anticancer activity and was found to suppress the phosphorylation of AKT, a key component of the pathway. nih.gov This indicates that the anticancer effects of these triazine compounds may be mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR signaling cascade. google.comnih.gov

Enzyme Modulation and Inhibition Studies

Derivatives of the 1,2,4-triazine core have been the subject of numerous studies to evaluate their potential as modulators of various enzymatic pathways. These investigations have revealed significant inhibitory activities against several key enzymes implicated in a range of physiological and pathological processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. While specific studies on this compound derivatives are limited, research on related 1,2,4-triazole and quinazolinone derivatives provides insights into the potential of this heterocyclic system. For instance, a series of isopropylquinazolinone derivatives were synthesized and evaluated as tyrosinase inhibitors, with some compounds exhibiting significant potency. nih.gov One derivative, compound 9q , which features a 4-fluorobenzyl moiety, demonstrated the highest activity with an IC50 value of 34.67 ± 3.68 µM. nih.gov Kinetic studies revealed a mixed-type inhibition pattern for this compound. nih.gov

Similarly, 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions have been investigated for their anti-tyrosinase effects. rsc.org Among these, compound 6i showed potent activity with an IC50 of 25.29 μM and was identified as a competitive inhibitor. rsc.org These findings suggest that the broader class of nitrogen-containing heterocyclic compounds holds promise for the development of novel tyrosinase inhibitors.

Table 1: Tyrosinase Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 9q (isopropylquinazolinone derivative) | 34.67 ± 3.68 | Mixed |

| 6i (3-hydroxypyridin-4-one derivative) | 25.29 | Competitive |

α-Glucosidase and α-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Several studies have highlighted the potential of 1,2,4-triazole derivatives as dual inhibitors of these enzymes. nih.govnih.gov In one study, a series of 1,2,4-triazole-bearing bis-hydrazone derivatives were synthesized and showed inhibitory activities with IC50 values ranging from 0.70 ± 0.05 to 35.70 ± 0.80 μM for α-amylase and 1.10 ± 0.05 to 30.40 ± 0.70 μM for α-glucosidase. nih.gov Notably, some of these compounds were more potent than the standard drug, acarbose. nih.gov

Another study on novel 1,2,4-triazole derivatives demonstrated strong dual inhibition of both enzymes. nih.gov Two compounds, in particular, exhibited potent α-glucosidase inhibition with IC50 values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 µg/mL, and significant α-amylase inhibition with IC50 values of 0.19 ± 0.01 µg/mL and 0.26 ± 0.01 µg/mL, surpassing the efficacy of acarbose. nih.gov

Table 2: α-Amylase and α-Glucosidase Inhibitory Activities of 1,2,4-Triazole Derivatives

| Compound Series | α-Amylase IC50 Range (µM) | α-Glucosidase IC50 Range (µM) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-bearing bis-hydrazones | 0.70 ± 0.05 – 35.70 ± 0.80 | 1.10 ± 0.05 – 30.40 ± 0.70 | nih.gov |

Purine (B94841) Nucleoside Phosphorylase Inhibition

Purine nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway, and its inhibition is a target for immunosuppressive and anti-inflammatory therapies. nih.gov Research on pyrazolo[4,3-e] nih.govnih.govresearchgate.net-triazines, which are purine analogues, has shown inhibitory activity against bacterial PNP. nih.gov The 5-methylsulfanyl derivative, in particular, was the strongest inhibitor in the series with an IC50 of approximately 40 μM against E. coli PNP. nih.gov However, these compounds did not show inhibition against calf spleen PNP, indicating a degree of selectivity. nih.gov

NADPH Oxidase and Hemoxygenase-1 (HO-1) Regulation

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a key source of reactive oxygen species (ROS), while heme oxygenase-1 (HO-1) is a stress-inducible enzyme with antioxidant and anti-inflammatory properties. nih.govfrontiersin.org The regulation of these enzymes is crucial in various pathological conditions. Studies have shown that HO-1 expression can be mediated by NADPH oxidase. nih.gov For instance, in chronic myeloid leukemia cells, the expression of BCR-ABL1 up-regulated HO-1, and this was mediated by the NADPH oxidase components Rac1 and p47phox. nih.gov Inhibition of NADPH oxidase suppressed this up-regulation of HO-1. nih.gov Bilirubin, a product of heme catabolism by HO-1, can in turn inhibit NADPH oxidases, creating a regulatory feedback loop. mdpi.com While direct studies on this compound derivatives are not available, the interplay between these enzymes suggests a potential area for investigation for compounds with antioxidant or anti-inflammatory properties.

Phosphodiesterase 5 (PDE5) and Carbonic Anhydrase (CA) Inhibition

Phosphodiesterase 5 (PDE5) inhibitors are used in the treatment of erectile dysfunction and pulmonary hypertension. nih.gov While the most well-known PDE5 inhibitors are not triazine-based, the broad pharmacological space of triazines suggests potential for activity. nih.gov

Carbonic anhydrase (CA) inhibitors have applications as diuretics and in the management of glaucoma and other conditions. Several studies have explored 1,2,4-triazole and 1,3,5-triazine (B166579) derivatives as CA inhibitors. nih.govresearchgate.net A series of 1,2,4-triazole-3-thione derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) were synthesized and showed inhibitory potential against carbonic anhydrase II. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of the enzyme. nih.gov

Anti-inflammatory and Analgesic Research

The 1,2,4-triazine scaffold is a common feature in compounds designed for anti-inflammatory and analgesic activities. nih.govnih.gov Several formamidine (B1211174) and acetamidine (B91507) derivatives of 3-amino-1,2,4-benzotriazine and its 1-oxide have demonstrated an aspirin-like anti-inflammatory and analgesic profile in various animal models, including adjuvant-induced arthritis and carrageenan-induced edema in rats. nih.gov

In another study, a series of novel N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govresearchgate.net-triazin-3-yl] hydrazines and related triazine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov One compound, 4g , exhibited pronounced analgesic activity, while another, 4f , displayed the highest anti-inflammatory activity. nih.gov A triazolotriazine derivative, 6d , showed a dual analgesic and anti-inflammatory effect without causing stomach ulceration, a common side effect of NSAIDs. nih.gov

The analgesic activity of 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones has also been investigated. zsmu.edu.ua The compound 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione was found to be the most potent, with its analgesic activity exceeding that of the reference drug Analgin in a "hot plate" test. zsmu.edu.ua

Table 3: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Triazine Derivatives

| Compound | Activity | Model |

|---|---|---|

| 4g (N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govresearchgate.net-triazin-3-yl] hydrazine (B178648) derivative) | Analgesic | Not specified |

| 4f (N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govresearchgate.net-triazin-3-yl] hydrazine derivative) | Anti-inflammatory | Not specified |

| 6d (Triazolotriazine derivative) | Dual Analgesic and Anti-inflammatory | Not specified |

| 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione | Analgesic | "Hot plate" test in rats |

Herbicidal and Pesticidal Applications in Agrochemical Research

Research into the agrochemical potential of 1,2,4-triazine derivatives has led to the development of commercially successful herbicides. A prominent example is Metamitron, chemically known as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one. wikipedia.org This compound is a selective pre- and post-emergence herbicide widely used for weed control in sugar beet cultivation. wikipedia.orgcnagrochem.com Its mode of action involves the inhibition of photosystem II (PSII), a critical process in plant photosynthesis. wikipedia.orgoregonstate.edu The structural similarity of Metamitron to the core structure of this compound suggests that derivatives of the latter could also exhibit herbicidal properties by targeting similar biological pathways in plants.

Beyond herbicidal activity, the broader class of 1,2,4-triazinone derivatives has been investigated for other pesticidal applications. For instance, a series of novel triazone derivatives incorporating acylhydrazone moieties demonstrated notable insecticidal and fungicidal activities. nih.gov These findings indicate that the 1,2,4-triazin-5(4H)-one scaffold can be a versatile template for the design of a range of agrochemicals. While direct studies on this compound derivatives are scarce, the proven efficacy of its analogs in weed and pest control provides a strong rationale for future research in this area.

Table 1: Examples of Biologically Active 1,2,4-Triazin-5(4H)-one Analogs in Agrochemical Research

| Compound Name | Core Structure | Biological Activity | Application |

| Metamitron | 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one | Herbicidal | Selective weed control in sugar beets |

| Triazone-acylhydrazone Derivatives | 4-amino-6-methyl-4,5-dihydro-2H- wikipedia.orggoogle.comrsc.orgtriazin-3-one | Insecticidal, Fungicidal | Broad-spectrum pest and pathogen control |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

The biological performance of 1,2,4-triazin-5(4H)-one derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to elucidate how different chemical substituents and their positions on the triazine ring influence the compound's efficacy and selectivity.

For herbicidal 1,2,4-triazin-5-one derivatives like Metamitron, the substituents at the 3, 4, and 6-positions of the triazine ring are critical for activity. The nature of the group at the 3-position can modulate the electronic and steric properties of the molecule, which in turn affects its binding to the target site in photosystem II. The amino group at the 4-position is also considered important for its herbicidal action. Furthermore, the aryl group at the 6-position significantly influences the compound's spectrum of activity and crop selectivity. wikipedia.org

In the context of other pesticidal activities, SAR studies on triazone-acylhydrazone derivatives have revealed key structural determinants for insecticidal and fungicidal potency. For example, the nature of the substituents on the acylhydrazone moiety, such as the presence and position of electron-donating or electron-withdrawing groups on an aromatic ring, can have a substantial impact on the compound's activity against specific pests. nih.gov The introduction of different alkyl, cycloalkyl, and substituted phenyl groups allows for the fine-tuning of the molecule's properties to enhance its biological performance. nih.gov

While specific SAR data for this compound derivatives is not available, the principles derived from studies on its analogs provide a roadmap for the rational design of new, potentially more effective and selective agrochemicals based on this core structure. Future research focusing on the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions would be invaluable in establishing a clear SAR and unlocking the full potential of this chemical class in agriculture.

Table 2: Key Structural Features and Their Influence on the Biological Activity of 1,2,4-Triazin-5(4H)-one Analogs

| Position on Triazine Ring | Nature of Substituent | Influence on Biological Activity |

| 3-position | Alkyl, Aryl, etc. | Modulates electronic and steric properties, affecting target binding. |

| 4-position | Amino, Substituted Amino | Often crucial for herbicidal activity. |

| 6-position | Aryl, Substituted Aryl | Influences spectrum of activity and crop selectivity. |

| Acylhydrazone Moiety (in some derivatives) | Varied Substituents | Impacts insecticidal and fungicidal potency. |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 3-(methylamino)-1,2,4-triazin-5(4H)-one Analogues with Enhanced Specificity

The development of novel analogues of this compound with improved target specificity is a key area of ongoing research. Structure-based drug design is a powerful strategy being employed to create these next-generation compounds. nih.govscienceopen.com By utilizing X-ray crystal structures of target proteins, researchers can design molecules that bind with high affinity and selectivity. nih.govscienceopen.com This approach has been successfully used to develop potent and selective antagonists for various receptors. nih.govscienceopen.com

Synthetic strategies for modifying the 1,2,4-triazine (B1199460) core are also advancing. One common method involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride starting material. mdpi.com This allows for the controlled introduction of various functional groups, enabling the synthesis of a diverse library of analogues. mdpi.com For instance, Suzuki cross-coupling reactions are used to couple different aryl groups to the triazine scaffold, which can significantly influence the biological activity of the resulting compounds. nih.gov

| Strategy | Description | Key Advantage |

| Structure-Based Drug Design | Utilizes 3D protein structures to guide the design of complementary ligands. | High degree of target specificity and potency. |

| Sequential Nucleophilic Substitution | Stepwise replacement of reactive groups on the triazine ring with various functionalities. | Allows for the creation of a diverse range of analogues. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form carbon-carbon bonds, linking aryl groups to the triazine core. | Enables significant structural modifications to explore structure-activity relationships. |

Integration of Cheminformatics and Machine Learning for Novel Derivative Discovery

Cheminformatics and machine learning are becoming indispensable tools in the discovery of new derivatives of this compound. These computational methods can analyze large datasets of chemical structures and biological activities to identify promising new drug candidates. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for example, can reveal the key structural features that are essential for a compound's inhibitory activity. nih.gov

Molecular docking simulations are another powerful computational technique used to predict how a molecule will bind to a target protein. nih.gov This information can be used to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. nih.gov Furthermore, machine learning algorithms can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is crucial for developing orally bioavailable drugs. nih.gov

| Computational Tool | Application | Benefit |

| 3D-QSAR | Identifies relationships between the 3D structure of a molecule and its biological activity. | Guides the design of more potent compounds. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Helps to prioritize compounds for synthesis and testing. |

| Machine Learning (ADME prediction) | Predicts the pharmacokinetic properties of a compound. | Aids in the selection of drug candidates with favorable bioavailability. |

Investigation of 1,2,4-Triazin-5(4H)-one Frameworks as Scaffolds for Multitarget Ligands

The 1,2,4-triazin-5(4H)-one framework is being explored as a versatile scaffold for the development of multitarget ligands. mdpi.com These are single molecules designed to interact with multiple biological targets simultaneously, which can be a particularly effective strategy for treating complex diseases like cancer. mdpi.com The unique chemical properties of the triazine ring allow for the attachment of different pharmacophores, each targeting a specific protein or pathway. mdpi.com

For example, by combining the 1,2,4-triazine core with other heterocyclic ring systems, researchers have been able to create hybrid molecules with enhanced anticancer activity. researchgate.net This approach has led to the discovery of compounds that can inhibit multiple kinases, which are enzymes that play a key role in cancer cell growth and proliferation. nih.gov The development of multitarget ligands based on the 1,2,4-triazin-5(4H)-one scaffold holds great promise for the future of drug discovery. mdpi.com

Exploration of Sustainable and Scalable Synthetic Pathways for Industrial Applications

As interest in this compound and its derivatives grows, there is an increasing need for sustainable and scalable synthetic methods. chim.itmdpi.comnih.gov Green chemistry principles are being applied to develop environmentally friendly processes that minimize waste and reduce the use of hazardous reagents. chim.itmdpi.comnih.gov

Microwave-assisted synthesis, for instance, has emerged as a powerful tool for accelerating chemical reactions and improving yields. chim.itmdpi.com This technique often allows for reactions to be carried out in the absence of a solvent, further reducing the environmental impact. chim.it Ultrasound-assisted synthesis is another green chemistry approach that can enhance reaction rates and product yields, particularly in aqueous media. mdpi.com The development of such eco-friendly synthetic protocols is essential for the large-scale production of these compounds for industrial and pharmaceutical applications. researchgate.net

Advanced Preclinical Research Models for Efficacy and Mechanism Validation

To validate the efficacy and elucidate the mechanism of action of new this compound derivatives, researchers are utilizing advanced preclinical research models. mdpi.com While traditional 2D cell cultures have been valuable for initial screening, there is a growing recognition of the limitations of these models in predicting in vivo responses. mdpi.com

Three-dimensional (3D) cell culture models, such as organoids and spheroids, are increasingly being used as they more accurately mimic the complex microenvironment of tissues and tumors. mdpi.com These models provide a more physiologically relevant platform for assessing drug efficacy and toxicity. mdpi.com In addition to in vitro models, in vivo studies using animal models, such as xenograft models in mice, remain crucial for evaluating the antitumor activity and pharmacokinetic properties of new drug candidates. researchgate.netnih.gov

| Preclinical Model | Description | Advantage |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening and cost-effective. |

| 3D Cell Culture (Organoids/Spheroids) | Cells grown in a 3D structure that mimics the in vivo environment. | More physiologically relevant and better predictive power. mdpi.com |

| Xenograft Models | Human tumor cells are implanted into immunocompromised animals. | Allows for the evaluation of in vivo efficacy and pharmacokinetics. researchgate.netnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.